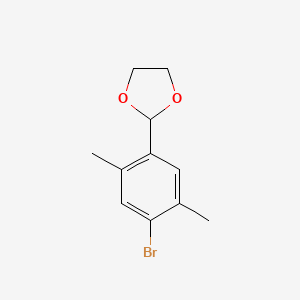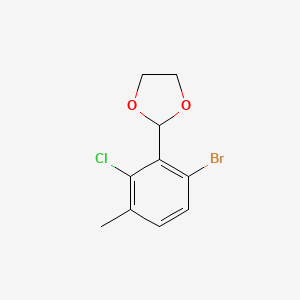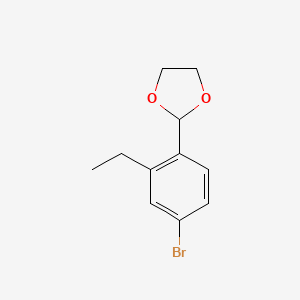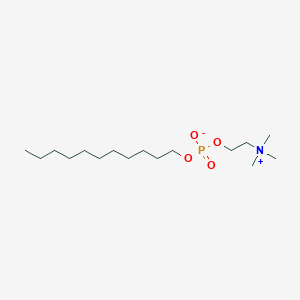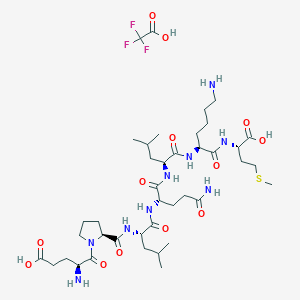
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane is a heterocyclic compound with a five-membered ring structure containing two oxygen atoms, two bromine atoms, and one iodine atom. This compound is used as a reagent in various organic synthesis and as a precursor for various pharmaceuticals. It is also used in the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has been used in various scientific research applications, including the synthesis of heterocyclic compounds, organic synthesis, and as a precursor for pharmaceuticals. It has also been used as a reagent in various organic synthesis reactions, such as the synthesis of 2-bromo-5-iodophenol and the synthesis of other heterocyclic compounds.
Mecanismo De Acción
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane acts as a proton donor in organic synthesis reactions, allowing for the formation of new bonds between molecules. It is also used as a reagent in various organic synthesis reactions, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects in various scientific studies. It has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the synthesis of acetylcholine. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has a high solubility in most organic solvents, making it easy to use in laboratory experiments. One limitation is that it is a strong oxidizing agent and can be a hazard if not handled properly. Additionally, it can react with other compounds, making it difficult to use in some laboratory experiments.
Direcciones Futuras
Future research on 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane could focus on its potential applications in the synthesis of other heterocyclic compounds and its potential use as a reagent in organic synthesis reactions. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on its potential use as a proton donor in organic synthesis reactions and its potential use as a reagent in the synthesis of pharmaceuticals. Finally, further research could focus on its potential use as an inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and phosphodiesterase.
Métodos De Síntesis
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane can be synthesized by a two-step method. The first step involves the reaction of 2-bromo-5-iodophenol with ethylenediamine in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound and ethylene glycol as a by-product. The second step involves the reaction of the compound with diethyl oxalate in the presence of a base, such as sodium hydroxide, to produce the desired compound.
Propiedades
IUPAC Name |
2-(2-bromo-5-iodophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXRIMEBZCDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

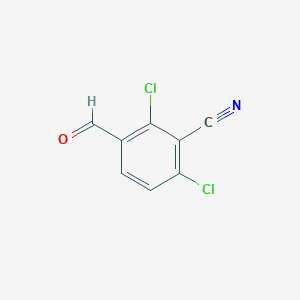
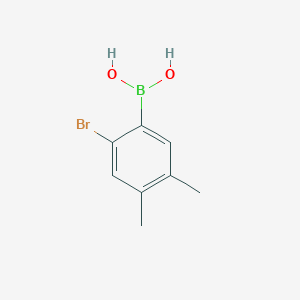
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

